Cas no 32673-25-9 (Di-tert-butylphenylphosphine)

Di-tert-butylphenylphosphine is a highly reactive organophosphorus compound, offering excellent stability in various reaction conditions. Its unique structure allows for efficient ligand exchange and promotes sterically hindered phosphorus chemistry. This compound is well-suited for synthesizing complex organic molecules, particularly in catalytic transformations, and provides robust reactivity without the need for harsh conditions.
Di-tert-butylphenylphosphine structure
Di-tert-butylphenylphosphine structure
商品名:Di-tert-butylphenylphosphine
CAS番号:32673-25-9
MF:C14H23P
メガワット:222.30622
MDL:MFCD00049096
CID:315081
PubChem ID:24885714

Di-tert-butylphenylphosphine 化学的及び物理的性質

名前と識別子

    • di-tert-Butyl(phenyl)phosphine
    • Di-tert-butylphenylphosphine
    • ditert-butyl(phenyl)phosphane
    • Di-tert-butyl-phenylphosphine
    • NULL
    • Phosphine,bis(1,1-dimethylethyl)phenyl-
    • NSC 244300
    • Phenyldi(tert-butyl)phosphine
    • MDL: MFCD00049096
    • インチ: InChI=1S/C14H23P/c1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12/h7-11H,1-6H3
    • InChIKey: XOJNEFQLMRCOMS-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 222.15400
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 0.933 g/mL at 25 °C
  • ふってん: 124-128 °C/10 mmHg
  • 屈折率: n20/D 1.5382
  • ようかいど: Insuluble (8.9E-4 g/L) (25 ºC),
  • PSA: 13.59000
  • LogP: 4.39080
  • かんど: air sensitive
  • 最大波長(λmax): 260nm(Cyclohexane)(lit.)

Di-tert-butylphenylphosphine セキュリティ情報

  • 危険物輸送番号:UN 2845 4.2/PG 1
  • WGKドイツ:3
  • 危険カテゴリコード: R17;R36/37/38
  • セキュリティの説明: S; S6; S26
  • 危険物標識: F Xi
  • 危険レベル:4.2
  • リスク用語:R17

Di-tert-butylphenylphosphine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
LN9050846-25g
Di-tert-butylphenylphosphine
32673-25-9 97%
25g
RMB 3575.20 2025-02-21
TRC
D492828-50mg
Di-tert-butylphenylphosphine
32673-25-9
50mg
$ 50.00 2022-06-05
TRC
D492828-100mg
Di-tert-butylphenylphosphine
32673-25-9
100mg
$87.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030339-1g
Di-tert-butylphenylphosphine
32673-25-9 97%
1g
¥192 2024-05-24
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
600519-5g
Di-tert-butylphenylphosphine
32673-25-9 98%
5g
¥740.0 2024-07-19
abcr
AB401837-2 g
Di-t-butylphenylphosphine, min. 98% (50wt% in toluene); .
32673-25-9
2 g
€69.00 2023-07-19
TRC
D492828-500mg
Di-tert-butylphenylphosphine
32673-25-9
500mg
$150.00 2023-05-18
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R030339-25g
Di-tert-butylphenylphosphine
32673-25-9 97%
25g
¥3120 2024-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D138674-5g
Di-tert-butylphenylphosphine
32673-25-9 95%(GC)
5g
¥649.90 2023-09-03
SHANG HAI XIAN DING Biotechnology Co., Ltd.
QQ000-25g
Di-tert-butylphenylphosphine
32673-25-9 97%
25g
2825.0CNY 2021-08-05

Di-tert-butylphenylphosphine 合成方法

Di-tert-butylphenylphosphine 関連文献

Di-tert-butylphenylphosphineに関する追加情報

Introduction to Di-tert-butylphenylphosphine (CAS No. 32673-25-9)

Di-tert-butylphenylphosphine, with the chemical formula C19H31P and CAS number 32673-25-9, is a significant organophosphorus compound widely utilized in the field of organic synthesis and catalysis. This compound, characterized by its bulky tert-butyl groups attached to a phenyl ring, serves as an effective ligand in transition metal catalysis, particularly in cross-coupling reactions. The unique steric and electronic properties of Di-tert-butylphenylphosphine make it a valuable reagent in the development of novel synthetic methodologies and the optimization of existing chemical processes.

The primary application of Di-tert-butylphenylphosphine lies in its role as a ligand in palladium-catalyzed reactions. Its steric bulk helps to prevent unwanted side reactions by selectively coordinating with transition metals, thereby enhancing the efficiency and selectivity of various organic transformations. For instance, it has been extensively used in Suzuki-Miyaura cross-coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids under mild conditions. This reaction is pivotal in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

In recent years, research has highlighted the utility of Di-tert-butylphenylphosphine in asymmetric catalysis. The introduction of chiral auxiliaries or catalysts can enhance the enantioselectivity of reactions, making this compound indispensable in the synthesis of enantiomerically pure compounds. For example, its use in asymmetric hydrogenation has been reported to yield high enantiomeric excess products, which are crucial for many pharmaceutical applications. The ability to control stereochemistry with high precision underscores the importance of Di-tert-butylphenylphosphine in modern synthetic chemistry.

The compound's stability under various reaction conditions also contributes to its widespread adoption. Unlike some phosphines that degrade under oxidative or acidic environments, Di-tert-butylphenylphosphine remains robust, ensuring consistent performance across multiple synthetic pathways. This stability is particularly advantageous in industrial settings where reproducibility and scalability are paramount.

Advances in computational chemistry have further elucidated the mechanistic aspects of reactions involving Di-tert-butylphenylphosphine. Density functional theory (DFT) studies have provided insights into how the phosphine ligand interacts with transition metals, influencing reaction rates and selectivity. These computational insights have enabled chemists to design more efficient catalysts by tailoring ligand structures to specific reaction needs.

The role of Di-tert-butylphenylphosphine extends beyond traditional organic synthesis into materials science. Its ability to form stable complexes with metals has been exploited in the development of novel materials for optoelectronic applications. For instance, phosphine-based polymers have shown promise in organic light-emitting diodes (OLEDs) due to their tunable electronic properties and thermal stability.

In conclusion, is a versatile and indispensable compound in modern chemistry. Its applications span from pharmaceutical synthesis to advanced materials, underscoring its importance in both academic research and industrial processes. As new methodologies emerge and our understanding of molecular interactions deepens, the utility of this compound is expected to grow even further.

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Suzhou Senfeida Chemical Co., Ltd
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